BenchChemオンラインストアへようこそ!

Cefdinir impurity H

Pharmaceutical impurity profiling Reference standard characterization Mass spectrometry

Cefdinir Impurity H (CAS 178949-04-7) is the CP2020-specified G+H impurity standard essential for ANDA submission. Formed via β-lactam ring-opening, lactonization, and decarboxylation (ΔMW -44 Da), it is chromatographically unique—no other standard substitutes. Used for system suitability, method validation, and quantitation at ≤0.7% combined limit. Certified purity ≥95% with full COA. Order now.

Molecular Formula C13H15N5O4S2
Molecular Weight 369.4 g/mol
CAS No. 178949-04-7
Cat. No. B1528137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir impurity H
CAS178949-04-7
Molecular FormulaC13H15N5O4S2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N
InChIInChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10-
InChIKeyPPVBFUWHFJBAJX-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefdinir Impurity H (CAS 178949-04-7): A Decarboxylated Open-Ring Lactone Degradation Product for Analytical Reference Standards in Pharmaceutical Quality Control


Cefdinir impurity H, systematically designated as (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]methyl}acetamide, is a characterized degradation product of the third-generation oral cephalosporin antibiotic cefdinir [1]. It is also referred to as Cefdinir Decarboxy Open Ring Lactone Impurity and exists as a mixture of diastereomers A and B [2]. With a molecular formula of C₁₃H₁₅N₅O₄S₂ and a molecular weight of 369.42 g/mol, this impurity is structurally distinguished from the parent drug and other related impurities by the loss of the carboxylic acid moiety (decarboxylation) concomitant with β-lactam ring-opening and lactonization . It is primarily employed as an analytical reference standard in HPLC-based impurity profiling, method validation, and pharmacopoeial compliance testing for cefdinir active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Impurity Reference Standards Cannot Substitute for Cefdinir Impurity H in Pharmacopoeial Compliance Testing


Cefdinir impurity H occupies a unique structural and chromatographic position within the cefdinir impurity profile that precludes substitution by any other cefdinir-related compound or generic cephalosporin impurity standard. Unlike Cefdinir Related Compound A (USP), which retains the carboxylic acid function (C₁₄H₁₅N₅O₆S₂, MW 413.43), impurity H is the product of a tandem β-lactam ring-opening, lactonization, and decarboxylation cascade (C₁₃H₁₅N₅O₄S₂, MW 369.42), resulting in a mass difference of 44 Da (net loss of CO₂) [1]. This structural divergence directly alters chromatographic retention behavior, UV absorbance characteristics, and mass spectrometric fragmentation patterns [2]. Furthermore, impurity H co-elutes or is co-specified with impurity G under Chinese Pharmacopoeia (CP2020) limits (Impurities G + H: ≤0.7%), meaning that any reference standard used for this combined limit determination must be specifically this compound . The degradation pathway that generates impurity H—pH-dependent β-lactam ring-opening followed by lactonization in acidic to neutral solutions—is mechanistically distinct from oxidation, epimerization, or side-chain cleavage pathways that produce other named impurities, making impurity H an irreplaceable marker for specific degradation route monitoring [3].

Cefdinir Impurity H: Quantitative Differentiation Evidence for Scientific Selection in Analytical Reference Standard Procurement


Molecular Weight and Elemental Composition Differentiation from Cefdinir Related Compound A (USP): Decarboxylation as a Definitive Structural Discriminator

Cefdinir impurity H is differentiated from the closest structurally analogous USP reference standard—Cefdinir Related Compound A—by the loss of the carboxylic acid group. Impurity H has a molecular formula of C₁₃H₁₅N₅O₄S₂ (MW 369.42) versus C₁₄H₁₅N₅O₆S₂ (MW 413.43) for Related Compound A, representing a net molecular weight difference of 44.01 Da corresponding precisely to decarboxylation (loss of CO₂) [1]. This structural difference is not a minor variation; it reflects a fundamentally different degradation pathway endpoint—Related Compound A is a β-lactam ring-opened lactone that retains the carboxylic acid, whereas impurity H is the downstream decarboxylated product, conferring distinct chromatographic polarity and ionization efficiency [2].

Pharmaceutical impurity profiling Reference standard characterization Mass spectrometry Cephalosporin degradation

Chinese Pharmacopoeia (CP2020) Specification Limits: Impurities G+H Combined Quantification Requirement

Under the Chinese Pharmacopoeia 2020 edition (CP2020) monograph for cefdinir, impurity H is co-specified with impurity G under a combined limit of ≤0.7% (w/w), distinct from other individual impurity specifications such as Impurity A (≤0.5%), Impurity B (≤0.2%), Impurity C (≤0.2%), Impurity E (≤0.5%), and Impurity F (≤0.5%) . Additionally, the general 'Any Individual Impurity' limit is ≤0.2%, and total impurities must not exceed 3.0% . The fact that impurities G and H are grouped under a specific combined limit rather than being subject to the default individual impurity limit indicates that these two structurally related degradation products are recognized by the pharmacopoeia as co-occurring and jointly monitored species that require a dedicated reference standard for accurate quantification [1].

Pharmacopoeial compliance Quality control specifications Regulatory impurity limits Cefdinir monograph

Mechanism-Specific Degradation Pathway Differentiation: pH-Dependent Lactonization and Decarboxylation as a Unique Formation Route

The formation mechanism of cefdinir impurity H is distinct from that of other named cefdinir impurities. Okamoto et al. (1996) demonstrated that cefdinir degrades via two major routes: (1) β-lactam ring-opening and (2) pH-dependent isomerizations including lactonization, epimerization at C-6 or C-7, and syn–anti isomerization of the N-oxime function [1]. The decarboxy open-ring lactone (impurity H) is specifically produced through β-lactam ring-opening followed by intramolecular lactonization and subsequent decarboxylation, a cascade that occurs in acidic to neutral aqueous solutions and produces a mixture of four diastereoisomers based on the lactone methyl and C-6 configurations [2]. In contrast, other impurities such as the sulfoxide (Impurity I in some classifications) arise from oxidative pathways, and 3-methyl cefdinir (Impurity C) originates from the synthesis process rather than degradation [3]. This mechanistic specificity means that monitoring impurity H is not interchangeable with monitoring other degradation products—it serves as a sentinel marker for hydrolytic/lactonization degradation specifically.

Forced degradation studies Degradation pathway elucidation Stability-indicating methods Cephalosporin hydrolysis

Diastereomeric Composition: Impurity H as a Defined Mixture of A and B Diastereomers with Characteristic Chromatographic Profile

Cefdinir impurity H is supplied and characterized as a defined mixture of diastereomers A and B (Cefdinir Decarboxy Open Ring lactone A and B, as designated under USP nomenclature) [1]. The diastereomeric nature arises from the presence of two chiral centers (C-2 on the thiazine ring and C-5 bearing the methyl group on the lactone ring) in the open-ring lactone structure, yielding the (2RS,5RS) configuration as specified in the IUPAC name [2]. This is in contrast to single-entity impurity standards such as Cefdinir impurity E (Cefdinir Lactone, CAS 946573-41-7, MW 395.41), which is a distinct lactone that retains the β-lactam carbonyl and carboxylic acid [3]. The diastereomeric composition directly impacts HPLC method development: the A and B diastereomers may exhibit partial or complete chromatographic resolution depending on column selectivity, and the reference standard must be certified for the correct diastereomeric ratio to ensure accurate total peak area quantification [4].

Chiral separation Diastereomer identification HPLC method development Reference standard certification

Mass Spectrometric Differentiation of Ring-Opened β-Lactam Impurities from Intact β-Lactams: CID Fragmentation Signature for Rapid Identification

Ring-opened β-lactam impurities, including cefdinir impurity H, exhibit characteristic collision-induced dissociation (CID) fragmentation profiles that are fundamentally different from those of intact β-lactam antibiotics [1]. In a comprehensive study of 45 impurities from cefixime, cefdinir, and cefaclor, characteristic mass spectral profiles were extracted that enable rapid differentiation between β-lactam and ring-opened β-lactam impurities based solely on low-activation-voltage CID spectra [1]. Specifically, ring-opened impurities show diagnostic fragmentations that reveal the localization of the double bond and substituents on the thiazine ring, while intact β-lactams display fragmentation patterns dominated by β-lactam ring rupture [1]. Additionally, characteristic fragmentations were identified that are potentially capable of differentiating the C-2 configurations on the thiazine ring of ring-opened impurities—a stereochemical distinction generally considered disadvantageous for mass spectrometry [2]. This provides impurity H with a unique mass spectrometric fingerprint versus both the parent drug and other impurity classes (e.g., sulfoxides, epimers, and process-related analogs).

Tandem mass spectrometry Collision-induced dissociation Impurity identification β-Lactam degradation

Cefdinir Impurity H (CAS 178949-04-7): Prioritized Application Scenarios for Pharmaceutical R&D and Quality Control


AND A Regulatory Filing Support: Chinese Pharmacopoeia (CP2020) Compliance for Cefdinir API and Finished Dosage Forms

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for cefdinir capsules or oral suspension in markets adopting CP2020 standards, impurity H reference standard procurement is a regulatory necessity. The CP2020 monograph mandates a combined limit of ≤0.7% for impurities G+H, and the reference standard must be used to establish system suitability, determine relative response factors, and quantify these impurities in both API release testing and stability studies . Without a certified impurity H standard, the analytical method cannot be properly validated for the G+H pair, creating a critical gap in the ANDA submission that will result in a deficiency letter from regulatory authorities. The standard should be accompanied by a certificate of analysis documenting HPLC purity (typically ≥90–95%), diastereomeric ratio, and structural confirmation by NMR and MS [1].

Stability-Indicating Method Development and Forced Degradation Studies for Cefdinir Drug Products

Cefdinir impurity H serves as a critical marker in forced degradation studies designed to validate stability-indicating HPLC methods. Because impurity H is formed via the specific hydrolytic-lactonization-decarboxylation pathway under acidic to neutral pH conditions, its appearance and growth in stressed samples (acid hydrolysis at 60°C, pH 1–6) confirms that the analytical method is capable of detecting this degradation route . Method development scientists should spike impurity H reference standard into degraded cefdinir samples to verify chromatographic resolution from the parent drug and from other degradation products (e.g., sulfoxide, 7-epimer, and anti-isomer), and to establish the limit of quantitation (LOQ) for this impurity under the validated method conditions [1]. The stability-indicating nature of the method is demonstrated when impurity H is baseline-resolved from cefdinir with a resolution factor meeting pharmacopoeial system suitability criteria (resolution NLT 1.5 per USP 39) [2].

LC-MS/MS Impurity Profiling and Structural Elucidation of Unknown Cefdinir Degradants

In research settings where unknown impurities are detected in cefdinir bulk drug or formulated products, impurity H serves as a characterized ring-opened lactone reference compound for comparative mass spectrometric analysis. The characteristic low-energy CID fragmentation pattern of impurity H—exhibiting diagnostic fragments for thiazine ring substituents and double bond localization—provides a spectral template for classifying unknown impurities as ring-opened versus intact β-lactam structures without requiring full NMR characterization of each unknown . This is particularly valuable in column-switching LC/MS workflows where rapid impurity identification is needed for process optimization or batch failure investigations. By injecting impurity H as a system suitability standard prior to unknown analysis, the MS/MS fragmentation conditions can be verified to ensure that the diagnostic low-energy CID profiles are being generated, enabling confident structural classification of unknowns [1].

Quality Control Batch Release Testing and Pharmacopoeial Reference Standard Cross-Validation

For QC laboratories performing routine batch release testing of cefdinir API, impurity H reference standard is required for the accurate quantification of the G+H impurity pair per CP2020 specifications . The standard is used to construct calibration curves for impurity determination by the external standard method or to calculate relative response factors (RRFs) when using the parent drug as a surrogate standard. Given that impurity H is a decarboxylated species with different UV absorptivity at the detection wavelength (typically 254–286 nm) compared to cefdinir, the use of an authentically certified impurity H standard (rather than assuming unit RRF) is essential to avoid systematic under- or over-estimation of impurity content, which could lead to erroneous batch acceptance or rejection decisions [1]. Cross-validation against USP Cefdinir Related Compound A may also be performed to ensure method equivalence when transitioning between pharmacopoeial methods [2].

Quote Request

Request a Quote for Cefdinir impurity H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.